molecular formula C11H13BrN2O B14545092 5-Bromo-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide CAS No. 62368-18-7

5-Bromo-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide

Cat. No.: B14545092
CAS No.: 62368-18-7
M. Wt: 269.14 g/mol
InChI Key: CWJWQNLQMKYHLG-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- typically involves several steps:

    Condensation Reaction: The initial step involves the condensation of a suitable precursor with ethyl pyruvate.

    Cyclization: The resultant product undergoes cyclization to form ethyl 5-bromo-1H-indole-2-carboxylate.

    Benzylation: This intermediate is then benzylated using 4-chlorobenzyl chloride.

    Hydrolysis: The final step involves hydrolysis to yield the desired carboxamide.

Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in antiviral, anticancer, and antimicrobial effects by inhibiting specific enzymes or interfering with cellular processes .

Comparison with Similar Compounds

1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- can be compared with other indole derivatives such as:

  • 5-Fluoro-1H-indole-2-carboxamide
  • 5-Nitro-1H-indole-2-carboxamide
  • 5-Chloro-1H-indole-2-carboxamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical reactivity. The presence of the bromo group in 1H-Indole-1-carboxamide, 5-bromo-N-ethyl-2,3-dihydro- makes it unique, potentially enhancing its biological activity and specificity .

Properties

IUPAC Name

5-bromo-N-ethyl-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-2-13-11(15)14-6-5-8-7-9(12)3-4-10(8)14/h3-4,7H,2,5-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJWQNLQMKYHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488734
Record name 5-Bromo-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62368-18-7
Record name 5-Bromo-N-ethyl-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10488734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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